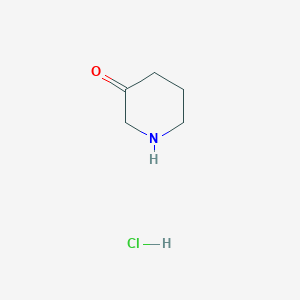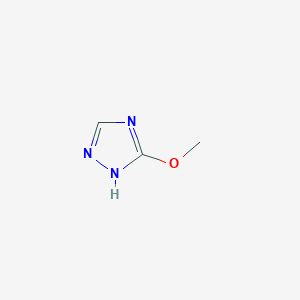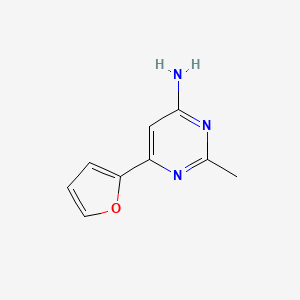
ピペリジン-3-オン塩酸塩
概要
説明
Piperidin-3-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidin-3-one hydrochloride is a crystalline solid that is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and biological activity.
科学的研究の応用
Piperidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
Target of Action
Piperidin-3-one hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to have a wide variety of biological activities and are used in the production of many drugs . .
Mode of Action
It’s worth noting that piperidine derivatives are often used in the synthesis of drugs due to their ability to interact with various biological targets . For instance, Biperiden, a piperidine derivative, is known to work by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant actions .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Piperidin-3-one hydrochloride plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of quinolines and quinazolines, which are employed in the treatment of benign prostatic hyperplasia . The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the formation of stable complexes essential for therapeutic applications.
Cellular Effects
Piperidin-3-one hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have demonstrated significant antitumor properties against various cancer cell lines, including HCT-116, T-47D, HL-60, MOLT-4, RPMI-8226, and PC-3 . These effects are mediated through the modulation of cell signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and reduced proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of piperidin-3-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives have been found to exhibit dual cholinesterase inhibition and target the beta-secretase enzyme . These interactions result in the inhibition of enzyme activity, leading to the accumulation of specific substrates and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperidin-3-one hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that piperidine derivatives exhibit both antiaggregatory and antioxidant effects over time . These properties contribute to the compound’s therapeutic potential and its ability to maintain efficacy in long-term applications.
Dosage Effects in Animal Models
The effects of piperidin-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antipsychotic activity with limited adverse effects . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
Piperidin-3-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, the compound undergoes hydrogenation and cyclization reactions to form piperidine rings, which are crucial for its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and its overall therapeutic potential.
Transport and Distribution
The transport and distribution of piperidin-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. Piperidine derivatives have been shown to exhibit good bioavailability and tissue distribution, which are essential for their therapeutic efficacy .
Subcellular Localization
Piperidin-3-one hydrochloride’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its site of action and exerts its therapeutic effects. Piperidine derivatives have been found to localize in the cytoplasm and nucleus, where they modulate cellular processes and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Piperidin-3-one hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel. The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, piperidin-3-one hydrochloride is often produced via the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: Piperidin-3-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
類似化合物との比較
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions
Uniqueness: Piperidin-3-one hydrochloride is unique due to its ketone functional group at the third position, which imparts distinct reactivity and biological activity compared to other piperidine derivatives. This functional group allows for a variety of chemical modifications and applications in different fields .
特性
IUPAC Name |
piperidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKOJFFKXGPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627629 | |
| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61644-00-6 | |
| Record name | Piperidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)


![2-[(Tert-butoxycarbonyl)amino]octanoic acid](/img/structure/B1370280.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)



![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)


![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)
![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)

